molecular formula C35H27N3O B5087465 N-[4-(4,5-di-4-biphenylyl-1H-imidazol-2-yl)phenyl]acetamide

N-[4-(4,5-di-4-biphenylyl-1H-imidazol-2-yl)phenyl]acetamide

Cat. No. B5087465
M. Wt: 505.6 g/mol
InChI Key: HYPGBFJSMNEZDE-UHFFFAOYSA-N
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Description

N-[4-(4,5-di-4-biphenylyl-1H-imidazol-2-yl)phenyl]acetamide is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-[4-(4,5-di-4-biphenylyl-1H-imidazol-2-yl)phenyl]acetamide is not fully understood. However, studies have suggested that it may act by inhibiting various signaling pathways involved in cancer cell growth and proliferation, inflammation, and neurodegeneration.
Biochemical and Physiological Effects:
N-[4-(4,5-di-4-biphenylyl-1H-imidazol-2-yl)phenyl]acetamide has been shown to have various biochemical and physiological effects. In cancer research, it has been shown to induce apoptosis, inhibit cell cycle progression, and reduce angiogenesis. In inflammation research, it has been shown to reduce the production of pro-inflammatory cytokines. In neurological disorders, it has been shown to have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using N-[4-(4,5-di-4-biphenylyl-1H-imidazol-2-yl)phenyl]acetamide in lab experiments include its potential therapeutic applications and its ability to inhibit various signaling pathways. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on N-[4-(4,5-di-4-biphenylyl-1H-imidazol-2-yl)phenyl]acetamide. These include:
1. Further studies on its mechanism of action to better understand its therapeutic potential.
2. Studies on its pharmacokinetics and pharmacodynamics to optimize its dosage and administration.
3. Studies on its potential toxicity and safety in vivo.
4. Studies on its potential applications in other fields of research, such as cardiovascular disease and metabolic disorders.
5. Development of analogs with improved solubility and potency.
In conclusion, N-[4-(4,5-di-4-biphenylyl-1H-imidazol-2-yl)phenyl]acetamide is a promising chemical compound that has potential therapeutic applications in cancer, inflammation, and neurological disorders. Further research is needed to fully understand its mechanism of action and optimize its dosage and administration.

Synthesis Methods

The synthesis of N-[4-(4,5-di-4-biphenylyl-1H-imidazol-2-yl)phenyl]acetamide involves the reaction of 4,5-di-4-biphenylyl-1H-imidazole-2-carboxylic acid with 4-aminobenzophenone in the presence of a coupling agent. The resulting product is then acetylated to form the final compound.

Scientific Research Applications

N-[4-(4,5-di-4-biphenylyl-1H-imidazol-2-yl)phenyl]acetamide has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Inflammation research has demonstrated its anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In neurological disorders, it has been studied for its potential neuroprotective effects and as a treatment for Alzheimer's disease.

properties

IUPAC Name

N-[4-[4,5-bis(4-phenylphenyl)-1H-imidazol-2-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H27N3O/c1-24(39)36-32-22-20-31(21-23-32)35-37-33(29-16-12-27(13-17-29)25-8-4-2-5-9-25)34(38-35)30-18-14-28(15-19-30)26-10-6-3-7-11-26/h2-23H,1H3,(H,36,39)(H,37,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPGBFJSMNEZDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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